![molecular formula C9H6F5NO B14013695 3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one CAS No. 337-29-1](/img/structure/B14013695.png)
3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one
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Overview
Description
3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one is a fluorinated organic compound with the molecular formula C9H6F5NO It is characterized by the presence of a pyridine ring attached to a butanone backbone, with five fluorine atoms attached to the terminal carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one typically involves the reaction of 2-methylpyridine with pentafluorobutanone under controlled conditions. The reaction is carried out in the presence of a strong base, such as sodium hydride, to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the butanone moiety can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydride, lithium aluminum hydride, and various nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the fluorine atoms.
Oxidation: Carboxylic acids or other oxidized products.
Reduction: Alcohols or other reduced forms of the compound.
Scientific Research Applications
3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact molecular pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
- 3,3,4,4,4-Pentafluoro-1-(pyridin-3-yl)butan-2-one
- 3,3,4,4,4-Pentafluoro-1-(pyridin-4-yl)butan-2-one
- 2-Bromo-3,3,4,4,4-pentafluorobut-1-ene
Uniqueness
3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one is unique due to its specific substitution pattern on the pyridine ring and the presence of five fluorine atoms on the butanone moiety. This unique structure imparts distinct chemical and physical properties, such as high electronegativity and stability, making it valuable for various applications .
Biological Activity
3,3,4,4,4-Pentafluoro-1-(pyridin-2-yl)butan-2-one is a fluorinated ketone compound characterized by its unique molecular structure that includes five fluorine atoms and a pyridine ring. This compound has garnered attention due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. Understanding its biological activity is critical for assessing its therapeutic potential and safety profile.
Chemical Structure and Properties
The molecular formula of this compound is C10H6F5NO. The presence of multiple fluorine atoms typically enhances the compound's stability and alters its reactivity compared to non-fluorinated analogs. The structural features contribute to its unique interactions within biological systems.
Table 1: Structural Features of this compound
Feature | Description |
---|---|
Molecular Formula | C10H6F5NO |
Molecular Weight | 239.142 g/mol |
Density | 1.382 g/cm³ |
Boiling Point | 199.8 °C at 760 mmHg |
Fluorinated compounds like this compound often exhibit enhanced biological activities due to their altered lipophilicity and ability to interact with biological targets. Studies have shown that fluorination can improve the binding affinity of compounds to specific receptors or enzymes, making them more effective as therapeutic agents.
Case Studies
-
Inhibition of PI3K Pathway : Research indicates that fluorinated analogs can serve as potent inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in regulating cell growth and survival. In a study evaluating various fluorinated compounds, derivatives similar to this compound demonstrated significant inhibition of PI3Kδ with IC50 values in the nanomolar range .
Table 2: Biological Activity of Fluorinated Compounds
Compound Name IC50 (nM) ΔΔG (kcal/mol) CPL302415 18 -82.6 Fluorinated Analog A 44 -81.3 Fluorinated Analog B 50 -81.2 - Cytotoxicity Studies : In vitro studies on cancer cell lines have shown that compounds with similar structures can induce apoptosis in HeLa cells. The mechanism involves the disruption of cellular signaling pathways critical for cell survival .
Interaction Studies
Interaction studies are essential for understanding how this compound behaves in biological systems. These studies often involve molecular docking simulations that predict binding affinities and orientations within target proteins.
Properties
CAS No. |
337-29-1 |
---|---|
Molecular Formula |
C9H6F5NO |
Molecular Weight |
239.14 g/mol |
IUPAC Name |
3,3,4,4,4-pentafluoro-1-pyridin-2-ylbutan-2-one |
InChI |
InChI=1S/C9H6F5NO/c10-8(11,9(12,13)14)7(16)5-6-3-1-2-4-15-6/h1-4H,5H2 |
InChI Key |
BQVRBDNFCROYTC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CC(=O)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
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